molecular formula C11H11N3O3 B8548590 2-[(3-Nitro-4-quinolinyl)amino]ethanol

2-[(3-Nitro-4-quinolinyl)amino]ethanol

Cat. No.: B8548590
M. Wt: 233.22 g/mol
InChI Key: NYTKFKFUDXTEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Nitro-4-quinolinyl)amino]ethanol is a research compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 2-[(3-Nitro-4-quinolinyl)amino]ethanol involves several steps:

    Step One: Thionyl chloride (32.3 mL, 0.4338 mole) and N,N-dimethylformamide (32 mL, 0.4338 mole) are added sequentially to a suspension of 4-hydroxy-3-nitroquinoline (75 g, 0.3944 mole) in dichloromethane (750 mL). The reaction mixture is heated at reflux for about 2½ hours and then held at ambient temperature overnight.

    Step Two: The reaction mixture is chilled in an ice bath, and a mixture of triethylamine (82.5 mL, 0.5916 moles) and ethanolamine (35.7 mL, 0.5916 mole) in dichloromethane is slowly added. The reaction mixture is heated at reflux for several hours, and then an additional 0.5 equivalents of both triethylamine and ethanolamine are added.

    Step Three: The reaction mixture is refluxed for an additional hour and then held at ambient temperature overnight.

Chemical Reactions Analysis

2-[(3-Nitro-4-quinolinyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, triethylamine, and ethanolamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-Nitro-4-quinolinyl)amino]ethanol is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Nitro-4-quinolinyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed effects in various biological systems.

Comparison with Similar Compounds

2-[(3-Nitro-4-quinolinyl)amino]ethanol can be compared with other similar compounds, such as:

    4-(2-Hydroxyethyl)amino-3-nitroquinoline: This compound has a similar structure but different functional groups.

    3-Nitroquinoline: A simpler compound with a nitro group attached to the quinoline ring.

    4-Hydroxy-3-nitroquinoline: A precursor in the synthesis of this compound.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-[(3-nitroquinolin-4-yl)amino]ethanol

InChI

InChI=1S/C11H11N3O3/c15-6-5-12-11-8-3-1-2-4-9(8)13-7-10(11)14(16)17/h1-4,7,15H,5-6H2,(H,12,13)

InChI Key

NYTKFKFUDXTEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (32.3 mL, 0.4338 mole) and N,N-dimethylformamide (32 mL, 0.4338 mole) were added sequentially to a suspension of 4-hydroxy-3-nitroquinoline (75 g, 0.3944 mole) in dichloromethane (750 ml). The reaction mixture was heated at reflux for about 2½ hours and then held at ambient temperature overnight. The reaction mixture was chilled in an ice bath and then a mixture of triethylamine (82.5 mL, 0.5916 moles) and ethanolamine (35.7 mL, 0.5916 mole) in dichloromethane was slowly added. The reaction mixture was heated at reflux for several hours and then an additional 0.5 equivalents of both triethylamine and ethanolamine were added. The reaction mixture was refluxed for an additional hour then held at ambient temperature overnight. The resulting solid was isolated by filtration, washed first with dichloromethane then with water, and dried to provide 75 g of 2-[(3-nitro-4-quinolinyl)amino]ethanol.
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32.3 mL
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32 mL
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75 g
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750 mL
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82.5 mL
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35.7 mL
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